

An In-depth Technical Guide to Salaspermic Acid (C30H48O4)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Salaspermic acid, a complex hexacyclic triterpenoid with the molecular formula C30H48O4, has emerged as a molecule of significant interest in the scientific community.[1] First isolated from Salacia macrosperma and later from Tripterygium wilfordii, this natural product has demonstrated potent biological activity, most notably as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of Salaspermic Acid, including its chemical and physical properties, detailed spectroscopic data, experimental protocols for its isolation and biological evaluation, and an exploration of its known and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, virology, and drug discovery and development.

Introduction

Salaspermic acid is a naturally occurring hexacyclic triterpenoid.[1] It was first identified and isolated from the plant Salacia macrosperma and subsequently from Tripterygium wilfordii.[1] Structurally, it is a derivative of D:A-friedooleanan-29-oic acid, featuring a hydroxy group at position 3 and an epoxy group spanning positions 3 and 24 (in the 3β , 20α stereoisomer configuration).[1] The most well-documented biological activity of **Salaspermic Acid** is its ability to inhibit HIV-1 replication by targeting the viral enzyme reverse transcriptase.[2]



Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **Salaspermic Acid** is fundamental for its identification, characterization, and further development.

Physicochemical Properties

The key physicochemical properties of **Salaspermic Acid** are summarized in the table below.

| Property | Value | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C30H48O4 | [1] |
| Molecular Weight | 472.7 g/mol | [1] |
| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,1 7R,18S,21S,24R)-21-hydroxy- 5,8,11,14,17,24-hexamethyl- 22- oxahexacyclo[19.2.1.01,18.04, 17.05,14.08,13]tetracosane- 11-carboxylic acid | [1] |
| Melting Point | 335 °C | |
| Appearance | Crystalline solid | |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification of **Salaspermic Acid**.

¹³C NMR (CDCl₃): The following chemical shifts have been reported for **Salaspermic Acid**: δ 181.38 (s), 106.03 (s), 73.57 (d), 54.02 (d), 47.22 (s), 44.85 (d), 40.76 (s), 39.64 (s), 39.36 (s), 39.20 (t), 37.71 (s), 37.50 (t), 36.76 (t), 34.88 (t), 34.11 (t), 32.33 (q), 32.14 (q), 30.97 (t), 30.55 (t), 30.52 (s), 29.74 (t), 29.58 (t), 20.59 (t), 19.64 (t), 18.13 (q), 16.95 (q), 16.80 (q), 8.59 (q).



¹H NMR: While a complete, assigned ¹H NMR spectrum with multiplicities and coupling constants is not readily available in the public domain, the complex polycyclic structure of **Salaspermic Acid** would be expected to produce a highly detailed spectrum with numerous overlapping multiplets in the aliphatic region and characteristic signals for its methyl groups and the proton attached to the carbon bearing the hydroxyl group.

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of **Salaspermic Acid** shows a molecular ion peak ([M]⁺) at m/z 472. Key fragment ions have been observed at m/z 454, 426, 395, 370, 318, 302, 289, 287, 259, 249, 235, 207, 203, 189, 150, 125, and 109. The fragmentation pattern is consistent with the complex polycyclic structure of the molecule, involving characteristic cleavages of the triterpenoid skeleton.

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm ^{−1}) | Assignment |
|--------------------------------|-----------------------------------------------------|
| ~3400 | O-H stretching (hydroxyl group and carboxylic acid) |
| ~2950 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1200-1000 | C-O stretching (ether/epoxide and alcohol) |

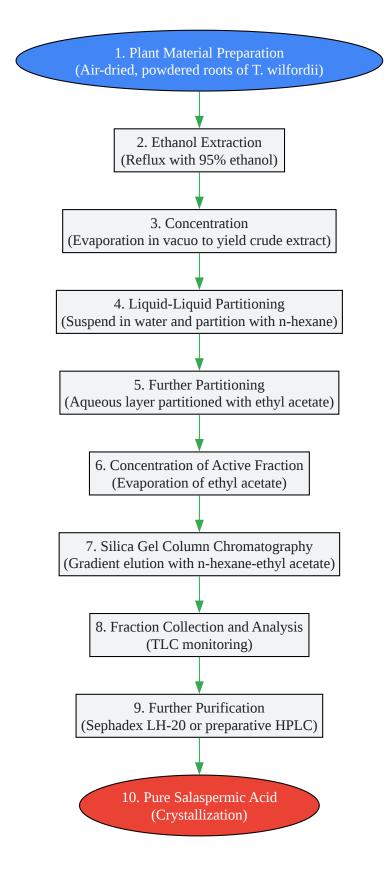
Experimental Protocols

The following sections provide detailed methodologies for the isolation of **Salaspermic Acid** and the evaluation of its biological activity.

Isolation and Purification of Salaspermic Acid from Tripterygium wilfordii

The following protocol is a generalized procedure based on established methods for isolating triterpenoids from Tripterygium wilfordii.





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Caption: Workflow for the isolation and purification of **Salaspermic Acid**.



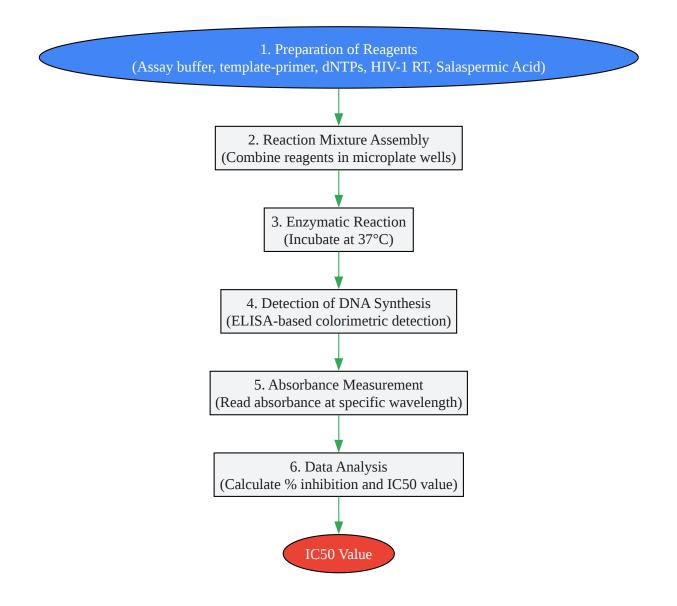
Detailed Protocol:

- Plant Material Preparation: Air-dried and powdered roots of Tripterygium wilfordii (e.g., 20 kg) are used as the starting material.[1]
- Ethanol Extraction: The powdered root material is extracted exhaustively with 95% ethanol under reflux for several hours (e.g., 4 x 50 L, 12 hours each).[1]
- Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous layer is retained.
- Further Partitioning: The aqueous layer is then partitioned with ethyl acetate. The ethyl acetate fraction, which typically contains the triterpenoids, is collected.
- Concentration of Active Fraction: The ethyl acetate fraction is concentrated in vacuo to yield a dried residue.
- Silica Gel Column Chromatography: The residue is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Salaspermic Acid.
- Further Purification: Fractions enriched with Salaspermic Acid are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).
- Crystallization: The purified **Salaspermic Acid** is crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure compound.

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a representative protocol for a non-radioactive, colorimetric HIV-1 reverse transcriptase (RT) inhibition assay.





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Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.

Detailed Protocol:

Preparation of Reagents:



- Assay Buffer: Tris-HCl buffer containing KCl, MgCl2, DTT, and a non-ionic detergent.
- Template-Primer: Poly(A)·oligo(dT)₁₅.
- dNTP Mix: A mixture of dATP, dCTP, dGTP, and a labeled dTTP analog (e.g., digoxigenindUTP and biotin-dUTP).
- Enzyme: Recombinant HIV-1 Reverse Transcriptase.
- Test Compound: Salaspermic Acid dissolved in DMSO and serially diluted to various concentrations.
- Reaction Mixture Assembly: In a 96-well microtiter plate, the assay buffer, template-primer, and dNTP mix are combined.
- Addition of Inhibitor and Enzyme: The test compound (Salaspermic Acid) at various
 concentrations is added to the wells, followed by the addition of HIV-1 RT to initiate the
 reaction. Control wells without the inhibitor and without the enzyme are also included.
- Enzymatic Reaction: The plate is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the synthesis of the DNA strand.
- Detection of DNA Synthesis: The reaction is stopped, and the newly synthesized, biotinlabeled DNA is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
- Colorimetric Development: A substrate for HRP (e.g., ABTS) is added, and the color development is allowed to proceed.
- Absorbance Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of
 Salaspermic Acid, and the IC₅₀ value (the concentration of inhibitor required to reduce the
 enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the
 inhibitor concentration.



Biological Activity and Mechanism of Action Anti-HIV Activity

The primary and most well-characterized biological activity of **Salaspermic Acid** is its potent inhibition of HIV-1.

| Activity | IC50 Value | Cell Line | Reference |
|----------------------------------------------|------------|-------------------|-----------|
| HIV-1 Replication | 10 μΜ | H9 lymphocytes | [2] |
| HIV-1 Reverse Transcriptase Inhibition | 8 μΜ | (Enzymatic assay) | |

Mechanism of Action: **Salaspermic Acid** acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosterically distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

Structure-Activity Relationship: Studies on related compounds have indicated that the acetal linkage in ring A and the carboxyl group in ring E of **Salaspermic Acid** may be crucial for its anti-HIV activity.[3]

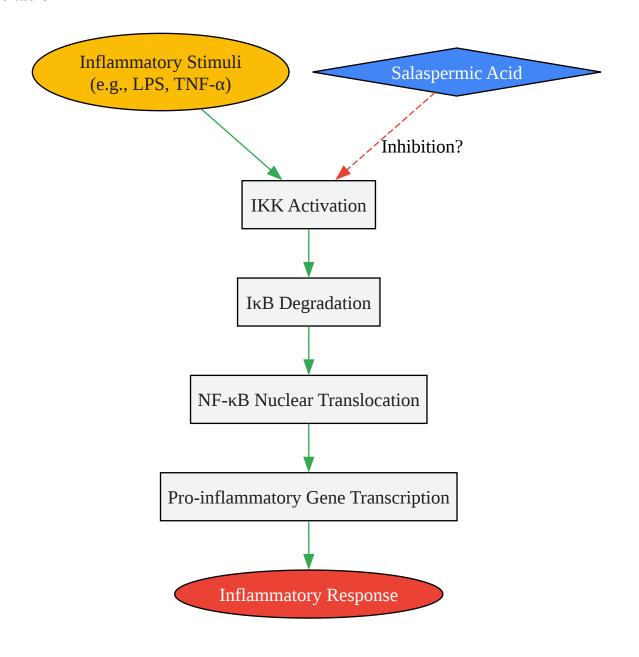
Potential Anti-Inflammatory and Anticancer Activities

While the anti-HIV activity of **Salaspermic Acid** is well-established, its structural similarity to other bioactive triterpenoids suggests that it may possess other pharmacological properties, such as anti-inflammatory and anticancer effects. Although direct studies on **Salaspermic Acid** in these areas are limited, related compounds and salicylic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

Potential Anti-Inflammatory Mechanism: Salicylic acid and its derivatives have been reported to exert anti-inflammatory effects through the inhibition of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory



cytokines, chemokines, and adhesion molecules. It is plausible that **Salaspermic Acid** could similarly interfere with the activation of NF-κB, thereby reducing the production of inflammatory mediators.



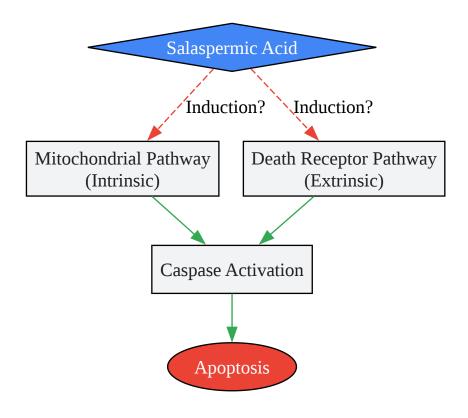
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Caption: Postulated inhibitory effect of **Salaspermic Acid** on the NF-kB signaling pathway.

Potential Anticancer Mechanism: Many natural triterpenoids exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Salicylic acid has been shown to induce apoptosis in hepatoma cell lines, a process that may be mediated by the nitric oxide



(NO) signaling pathway.[7] It is conceivable that **Salaspermic Acid** could trigger apoptosis in cancer cells through intrinsic or extrinsic pathways, potentially involving the modulation of proand anti-apoptotic proteins and the activation of caspases. Further research is warranted to explore the anticancer potential of **Salaspermic Acid** and elucidate its mechanism of action.



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Caption: Potential apoptotic pathways induced by Salaspermic Acid in cancer cells.

Conclusion and Future Directions

Salaspermic Acid is a promising natural product with well-defined anti-HIV activity and a plausible potential for anti-inflammatory and anticancer applications. Its unique and complex chemical structure makes it an interesting lead compound for the development of new therapeutic agents. Future research should focus on several key areas:

 Total Synthesis: The development of a total synthesis route for Salaspermic Acid would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity and pharmacokinetic properties.



- Expanded Biological Profiling: A comprehensive screening of **Salaspermic Acid** against a wider range of viral, inflammatory, and cancer targets is warranted to fully explore its therapeutic potential.
- Mechanism of Action Studies: Detailed mechanistic studies are needed to confirm its effects on signaling pathways such as NF-κB and apoptosis and to identify its direct molecular targets in these pathways.
- In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Salaspermic Acid.

In conclusion, **Salaspermic Acid** represents a valuable natural scaffold for the design and development of new drugs. The information compiled in this technical guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this remarkable molecule.

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